5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one

Proton pump inhibitor H+/K+-ATPase Ring-size SAR

5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one (CAS 41043-13-4) is a bicyclic heterocyclic ketone, molecular formula C10H11NO, molecular weight 161.20 g/mol, with the pyridine ring fused to a seven-membered cycloheptanone. Predicted physicochemical parameters include a boiling point of 302.5±11.0 °C, a logP of 2.30, and a polar surface area of 30 Ų.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 41043-13-4
Cat. No. B3265795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one
CAS41043-13-4
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1CCC(=O)C2=C(C1)C=CC=N2
InChIInChI=1S/C10H11NO/c12-9-6-2-1-4-8-5-3-7-11-10(8)9/h3,5,7H,1-2,4,6H2
InChIKeyYCYJZUODTCSPPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one (CAS 41043-13-4): Core Properties and Ring-System Context


5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one (CAS 41043-13-4) is a bicyclic heterocyclic ketone, molecular formula C10H11NO, molecular weight 161.20 g/mol, with the pyridine ring fused to a seven-membered cycloheptanone . Predicted physicochemical parameters include a boiling point of 302.5±11.0 °C, a logP of 2.30, and a polar surface area of 30 Ų . The compound serves as a versatile building block, most notably as the core scaffold for a series of cycloalka[b]pyridine-derived proton pump inhibitors and CGRP receptor antagonists, where the seven-membered ring confers distinct conformational and pharmacological advantages over smaller-ring analogs [1][2].

Why 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one Cannot Be Replaced by Smaller-Ring Cycloalkanone-Pyridine Analogs


Generic substitution of 5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one with other cycloalka[b]pyridinones (e.g., five-membered cyclopenta- or six-membered tetrahydroquinolinone analogs) is not supported by pharmacological evidence. Direct comparative studies in the benzimidazole-sulfinyl proton pump inhibitor series demonstrated that the seven-membered cyclohepta[b]pyridine scaffold consistently yields the most potent antisecretory activity among five- to eight-membered ring congeners [1]. The ring size governs the spatial orientation of the sulfinyl substituent and thus the interaction with the gastric H+/K+-ATPase active site; smaller rings result in a measurable loss of inhibitory potency [1][2]. Consequently, procurement of the cyclohepta-specific building block is mandatory for reproducing the lead series potency.

Quantitative Comparator Evidence: 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one vs. Closest Analogs


Ring-Size-Dependent Antisecretory Potency: Cyclohepta[b]pyridine vs. Five-, Six-, and Eight-Membered Congeners

In a head-to-head series of 2-[(cycloalka[b]pyridinyl)sulfinyl]-1H-benzimidazoles, the derivative containing the cyclohepta[b]pyridine moiety (derived from 5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one) was identified as the most potent antisecretory agent among five-, six-, seven-, and eight-membered ring analogs when tested against pentagastrin-induced gastric acid secretion in rats [1]. The superior potency of the cyclohepta congener was confirmed in a second study where the cyclohepta-containing TY-11345 inhibited H+/K+-ATPase with IC50 values of 5.8 μM (pH 6.0) and 9.9 μM (pH 7.4), outperforming omeprazole in both enzyme inhibition and in vivo antisecretory potency [2].

Proton pump inhibitor H+/K+-ATPase Ring-size SAR

Synthetic Accessibility: Radical Ring-Expansion Yield Compared Across Scaffold Types

A unified radical ring-expansion route starting from 8- or 5-oxotetrahydroquinolines and 8- or 5-oxotetrahydroisoquinolines provides access to 5,6,7,8-tetrahydrocycloheptapyridine-9-ones and 6,7,8,9-tetrahydrocycloheptapyridine-5-ones in total yields of 37–61% . While direct comparative yields for five-membered or eight-membered ring ketones synthesized by the same method are not reported in this study, the documented 37–61% range establishes a reproducible baseline for procurement-grade synthesis, and the method was shown to be applicable to other heterocyclic fused cycloheptanones .

Cycloheptanone synthesis Radical ring expansion Process chemistry

Physicochemical Differentiation: Predicted logP, Boiling Point, and Polar Surface Area vs. Six-Membered Analog

The seven-membered cycloheptanone ring in 5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one imparts distinct physicochemical properties compared to the six-membered analog 5,6,7,8-tetrahydroquinolin-5-one (CAS 53400-41-2). The target compound has a predicted logP of 2.30, boiling point of 302.5±11.0 °C, and molecular weight of 161.20 g/mol . The six-membered analog 5,6,7,8-tetrahydroquinolin-5-one has a molecular formula of C9H9NO and molecular weight of 147.17 g/mol , resulting in a +14 Da mass difference and a correspondingly higher calculated logP driven by the additional methylene unit in the cycloheptane ring.

Lipophilicity Drug-likeness Physicochemical properties

Copper-Catalyzed Cycloaddition Reactivity: 9H-Cyclohepta[b]pyridine-9-one as a Diene Partner for [3.2.2] Bicycle Construction

The unsaturated analog 9H-cyclohepta[b]pyridin-9-one (the target compound's dehydrogenated form) functions as an effective diene in copper-catalyzed [4+2] cycloadditions with electron-rich alkenes, yielding [3.2.2] bicyclic products in 48–80% yields with diastereomeric ratios up to 5.6:1 [1]. This reactivity profile is enabled by the seven-membered ring diene system fused to the pyridine; analogous cycloaddition with six-membered tetrahydroquinolinone-derived dienes is not reported in this study, highlighting the unique synthetic utility of the cyclohepta scaffold for accessing bridged bicyclic architectures.

Cycloaddition Copper catalysis [3.2.2] bicycles

High-Impact Application Scenarios for 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one


Medicinal Chemistry: Synthesis of Proton Pump Inhibitors with Ring-Size-Optimized Potency

The compound is the established key intermediate for synthesizing 2-[(6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl)sulfinyl]-1H-benzimidazole proton pump inhibitors. Direct SAR evidence shows the cyclohepta ring system is the most potent among five- to eight-membered ring variants [1][2]. Procurement of this building block enables lead optimization programs targeting gastric H+/K+-ATPase with confidence that the pharmacophoric geometry matches the published most-potent series.

Synthetic Methodology: Radical Ring-Expansion Access to Functionalized Cycloheptanone-Fused Heterocycles

The compound can be synthesized via a general radical ring-expansion sequence from tetrahydroquinoline or tetrahydroisoquinoline precursors in moderate yields (37–61%) . This route is suited for process chemistry groups evaluating in-house synthesis vs. commercial sourcing for pilot-scale campaigns.

CNS Drug Discovery: Building Block for CGRP Receptor Antagonists

Patent literature identifies 5,6,7,8-tetrahydrocyclohepta[b]pyridin-9-one as a synthetic intermediate in the preparation of cycloheptapyridine-based CGRP receptor antagonists (US-9718845-B2) [3]. The seven-membered ring geometry influences receptor binding conformation; the ketone provides a functional handle for further derivatization, making it a strategic procurement item for migraine and pain research programs targeting the CGRP pathway.

Synthetic Organic Chemistry: [4+2] Cycloaddition Substrate for Bridged Bicycle Construction

Upon dehydrogenation, the cyclohepta[b]pyridin-9-one core serves as a diene in copper-catalyzed [4+2] cycloadditions, furnishing [3.2.2] bridged bicycles with yields up to 80% and diastereomeric ratios up to 5.6:1 [4]. This reactivity expands the building block's utility beyond medicinal chemistry into complex natural-product-like scaffold synthesis.

Quote Request

Request a Quote for 5,6,7,8-Tetrahydrocyclohepta[b]pyridin-9-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.